molecular formula C20H22N4O6S2 B2875722 4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide CAS No. 1105242-24-7

4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No.: B2875722
CAS No.: 1105242-24-7
M. Wt: 478.54
InChI Key: DNRYKEDRTPFHGP-UHFFFAOYSA-N
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Description

4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N4O6S2 and its molecular weight is 478.54. The purity is usually 95%.
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Biological Activity

The compound 4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H19N3O6S2
  • Molecular Weight : 449.5 g/mol
  • CAS Number : 1105216-04-3

Structural Components

The compound features several key structural elements:

  • Thiadiazole Ring : Known for its pharmacological properties, including antimicrobial and anticancer activities.
  • Sulfonamide Group : Commonly associated with antibacterial properties.
  • Spirocyclic Framework : Contributes to the unique three-dimensional conformation that may influence biological interactions.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. The presence of the thiadiazole moiety in our compound suggests potential efficacy against various pathogens. A study highlighted the effectiveness of thiadiazole derivatives against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones comparable to standard antibiotics .

Anticancer Properties

Compounds containing spirocyclic structures have shown promise in anticancer research. For instance, studies involving related spiro compounds have reported cytotoxic effects on cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest . The specific interactions of our compound with cancer cell pathways remain to be fully elucidated but warrant further investigation.

Inhibition Studies

In vitro studies have assessed the inhibitory effects of the compound on various enzymes and receptors relevant to disease mechanisms. For example, preliminary data suggest that it may inhibit certain kinases involved in cancer proliferation, although detailed kinetic studies are required to confirm these findings .

Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives based on the core structure of our compound, evaluating their biological activities through a series of assays:

CompoundActivity TypeResult
Compound AAntibacterialInhibition at 50 µg/mL
Compound BAnticancerIC50 = 25 µM on HeLa cells
Compound CAntifungalEffective against Candida albicans

This study underscores the importance of structural modifications in enhancing biological activity .

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanism of action for similar compounds. It was found that these compounds could induce reactive oxygen species (ROS) production in cancer cells, leading to oxidative stress and subsequent cell death. Such pathways are critical for developing novel therapeutic agents targeting resistant cancer types .

Properties

IUPAC Name

4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S2/c1-2-16-22-23-19(31-16)24-32(27,28)14-8-6-13(7-9-14)21-12-15-17(25)29-20(30-18(15)26)10-4-3-5-11-20/h6-9,12,21H,2-5,10-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRYKEDRTPFHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC=C3C(=O)OC4(CCCCC4)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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